(1S)-1-(2-Methylphenyl)ethane-1,2-diamine, also known as N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, is an organic compound characterized by the presence of two amino groups attached to a carbon chain, specifically an ethane backbone with a 2-methylphenyl substituent. Its molecular formula is and its CAS number is 928000-19-5. This compound is classified as a diamine due to the presence of two amine functional groups, which play a crucial role in its chemical reactivity and biological activity.
The synthesis of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine typically involves the following steps:
The molecular structure of (1S)-1-(2-Methylphenyl)ethane-1,2-diamine can be represented as follows:
CN(C)[C@H](C)[C@@H](N)c1ccccc(c1)CThis notation indicates the presence of two methyl groups attached to the nitrogen atoms and a methylphenyl group on the ethane backbone. The compound exhibits chirality due to its asymmetric carbon atoms, which contributes to its potential biological activity.
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine undergoes various chemical reactions:
The mechanism of action for (1S)-1-(2-Methylphenyl)ethane-1,2-diamine involves its interaction with various biological targets:
Compounds similar to (1S)-1-(2-Methylphenyl)ethane-1,2-diamine are generally well absorbed in biological systems, metabolized by enzymes, and excreted through urine.
(1S)-1-(2-Methylphenyl)ethane-1,2-diamine has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5